3-[(2-Hydroxy-benzoyl)-hydrazono]-N-pyridin-2-yl-butyramide
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Overview
Description
(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a formamido group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated and formamido derivatives, as well as pyridinyl-containing compounds. Examples include:
- (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE
- (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-4-YL)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16N4O3 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[4-oxo-4-(pyridin-2-ylamino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C16H16N4O3/c1-11(10-15(22)18-14-8-4-5-9-17-14)19-20-16(23)12-6-2-3-7-13(12)21/h2-9,21H,10H2,1H3,(H,20,23)(H,17,18,22)/b19-11+ |
InChI Key |
XJIOKFGAOHRXNL-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/CC(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)CC(=O)NC2=CC=CC=N2 |
solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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